3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1257548-28-9
VCID: VC5093546
InChI: InChI=1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
SMILES: C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CSC=C2)O)Cl)F
Molecular Formula: C12H11ClFNO3S2
Molecular Weight: 335.79

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

CAS No.: 1257548-28-9

Cat. No.: VC5093546

Molecular Formula: C12H11ClFNO3S2

Molecular Weight: 335.79

* For research use only. Not for human or veterinary use.

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide - 1257548-28-9

Specification

CAS No. 1257548-28-9
Molecular Formula C12H11ClFNO3S2
Molecular Weight 335.79
IUPAC Name 3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
Standard InChI Key BLTTYMCOYFPGMS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CSC=C2)O)Cl)F

Introduction

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide backbone with a thiophene ring attached via an ethyl linker. This compound is of interest in medicinal chemistry due to its unique structure, which may confer various biological activities.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis. A common approach might include:

  • Formation of the Thiophene Derivative: Starting with thiophene or its derivatives, the ethyl linker can be attached through various organic reactions.

  • Sulfonamide Formation: The final step involves forming the sulfonamide linkage by reacting the halogenated aromatic amine with a sulfonyl chloride under basic conditions.

Biological Activities

While specific data on the biological activities of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is limited, compounds with similar structures (e.g., sulfonamides) often exhibit antimicrobial properties. The presence of a thiophene ring may enhance lipophilicity and membrane permeability, potentially increasing biological efficacy.

Research Findings

Compound FeatureObserved EffectReference
Sulfonamide GroupPotential antimicrobial activity
Thiophene RingEnhanced lipophilicity and membrane permeability
Halogenated BenzeneContributes to biological activity through interaction with molecular targets

Potential Applications

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